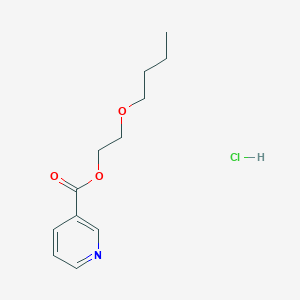
2-Butoxyethyl pyridine-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxyethyl pyridine-3-carboxylate is a medicine used to treat diabetes mellitus . It is an oxygenated derivative of nicotinic acid and has several pharmacokinetic properties, including the ability to increase insulin sensitivity . It is metabolized by hydrolysis in the liver, releasing nicotinic acid and butyric acid, which are then further metabolized by oxidation .
Molecular Structure Analysis
The molecular formula of 2-Butoxyethyl pyridine-3-carboxylate is C12H17NO3 . Its molecular weight is 223.27 g/mol . The structure can be represented by the SMILES notation: CCCCOCCOC(=O)C1=CN=CC=C1 .Scientific Research Applications
Synthesis and Reactivity
One-Pot Synthesis Method : A one-pot synthesis technique for preparing furo[3,4-b]pyridin-5(7H)-ones has been developed. This method involves treating 2-bromopyridine-3-carboxylic acid with butyllithium to generate lithium 2-lithiopyridine-3-carboxylate. This intermediate reacts with carbonyl compounds to yield furo[3,4-b]pyridin-5(7H)-ones after treatment with hydrochloric acid (Kobayashi, Kozuki, & Konishi, 2009).
Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, serving as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of organic phosphine catalysts. This process forms highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Extraction of Pyridine-2-carboxylic Acid : Studies on the reactive extraction of pyridine-2-carboxylic acid from dilute aqueous solutions like fermentation broth have been conducted. This process involves the use of non-toxic extractant-diluent systems to recover the acid efficiently (Datta & Kumar, 2014).
Catalysis and Chemical Reactivity
Oxidation of Alkenes : An in-situ prepared Mn(II)/Pyridine-2-carboxylic Acid catalyst has been used for the oxidation of alkenes with H2O2. This method showcases good yield and selectivity under ambient conditions (Dong et al., 2012).
Synthesis of Piperidine Derivatives : A study demonstrates the synthesis of piperidine derivatives fused to a tetrahydrofuran ring. The process involves intramolecular nucleophilic opening of the oxirane ring and further reactions to yield various N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).
Chemical Structure and Synthesis
Synthesis of N-(3-Formyl Pyridine) Derivatives : Synthesis of novel pyridine derivatives such as N-(3-formyl pyridine)-proline methyl ester and its application in enhancing cigarette quality by improving flavor and reducing irritation has been researched (Ling-kai, 2013).
Coordination Polymers with Pyridine Carboxylic Acid : The reactivity of pyridine carboxylic acid with different metal salts has been studied to form coordination polymers with diverse applications in material science and catalysis (Das, Ghosh, Sañudo, & Bharadwaj, 2009).
Mechanism of Action
properties
IUPAC Name |
2-butoxyethyl pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11;/h4-6,10H,2-3,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWAIRAAMWBESO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CN=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxyethyl pyridine-3-carboxylate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2581617.png)
![1-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2581618.png)

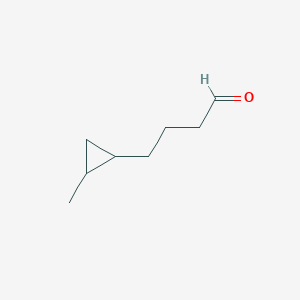

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2581625.png)
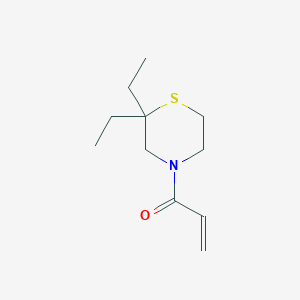
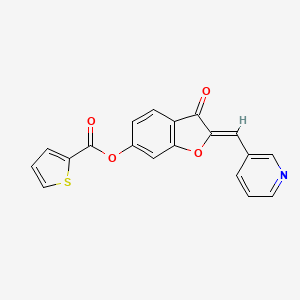
![(1S)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2581629.png)

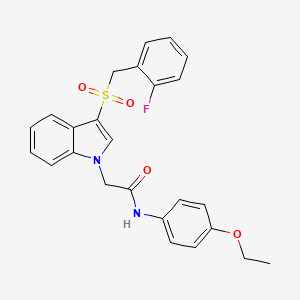
![2,4-Dichloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B2581634.png)
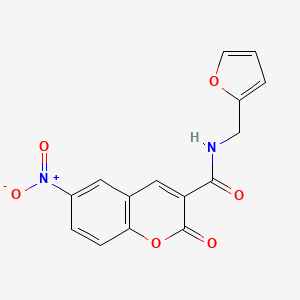
![(2-imino-5-oxo-1-propyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-(2-morpholin-4-ylethyl)carboxamide](/img/structure/B2581639.png)